molecular formula C50H74O2S2 B13129322 Idt8-2cho

Idt8-2cho

Cat. No.: B13129322
M. Wt: 771.3 g/mol
InChI Key: IFJKPSPYYRWUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Idt8-2cho: . It is commonly used in organic chemistry and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Idt8-2cho typically involves the reaction of s-Indaceno[1,2-b:5,6-b’]dithiophene with octyl bromide under specific conditions to introduce the octyl groups. This is followed by oxidation to form the dicarboxaldehyde groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Idt8-2cho undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Idt8-2cho has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Idt8-2cho involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various chemical reactions. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in materials science and electronic applications .

Comparison with Similar Compounds

    s-Indaceno[1,2-b5,6-b’]dithiophene: The parent compound without the octyl and aldehyde groups.

    s-Indaceno[1,2-b5,6-b’]dithiophene-2,7-dicarboxylic acid: The oxidized form of Idt8-2cho.

    s-Indaceno[1,2-b5,6-b’]dithiophene-2,7-dimethanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its tetraoctyl substitution and dicarboxaldehyde groups, which impart distinct electronic and structural properties. These features make it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C50H74O2S2

Molecular Weight

771.3 g/mol

IUPAC Name

9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde

InChI

InChI=1S/C50H74O2S2/c1-5-9-13-17-21-25-29-49(30-26-22-18-14-10-6-2)43-35-42-44(36-41(43)47-45(49)33-39(37-51)53-47)50(31-27-23-19-15-11-7-3,32-28-24-20-16-12-8-4)46-34-40(38-52)54-48(42)46/h33-38H,5-32H2,1-4H3

InChI Key

IFJKPSPYYRWUSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=O)C(C5=C3SC(=C5)C=O)(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

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